Cas no 2229322-09-0 (tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate)

Tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate is a specialized carbamate derivative featuring both amino and hydroxy functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage under standard conditions. The compound's structural features, including the aromatic phenyl ring and propyl linker, allow for further functionalization, making it valuable in the synthesis of complex molecules. The presence of reactive amino and hydroxy groups enables selective modifications, supporting its use in peptide chemistry and drug development. This compound is particularly useful in controlled reactions where protecting group strategies are critical.
tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate structure
2229322-09-0 structure
Product name:tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate
CAS No:2229322-09-0
MF:C14H22N2O3
MW:266.336083889008
CID:5960285
PubChem ID:165621536

tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate
    • EN300-1874833
    • 2229322-09-0
    • tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate
    • Inchi: 1S/C14H22N2O3/c1-14(2,3)19-13(18)16-12-7-5-4-6-10(12)8-11(15)9-17/h4-7,11,17H,8-9,15H2,1-3H3,(H,16,18)
    • InChI Key: PSUHTQILRMJJQY-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC=CC=1CC(CO)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 266.16304257g/mol
  • Monoisotopic Mass: 266.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.6Ų
  • XLogP3: 1.2

tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1874833-1.0g
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate
2229322-09-0
1g
$1172.0 2023-06-03
Enamine
EN300-1874833-5.0g
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate
2229322-09-0
5g
$3396.0 2023-06-03
Enamine
EN300-1874833-0.5g
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate
2229322-09-0
0.5g
$1426.0 2023-09-18
Enamine
EN300-1874833-5g
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate
2229322-09-0
5g
$4309.0 2023-09-18
Enamine
EN300-1874833-10.0g
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate
2229322-09-0
10g
$5037.0 2023-06-03
Enamine
EN300-1874833-0.05g
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate
2229322-09-0
0.05g
$1247.0 2023-09-18
Enamine
EN300-1874833-2.5g
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate
2229322-09-0
2.5g
$2912.0 2023-09-18
Enamine
EN300-1874833-0.25g
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate
2229322-09-0
0.25g
$1366.0 2023-09-18
Enamine
EN300-1874833-10g
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate
2229322-09-0
10g
$6390.0 2023-09-18
Enamine
EN300-1874833-0.1g
tert-butyl N-[2-(2-amino-3-hydroxypropyl)phenyl]carbamate
2229322-09-0
0.1g
$1307.0 2023-09-18

Additional information on tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate

Comprehensive Overview of tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate (CAS No. 2229322-09-0)

In the realm of organic chemistry and pharmaceutical research, tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate (CAS No. 2229322-09-0) has garnered significant attention due to its versatile applications and unique structural properties. This compound, often referred to by its systematic name or abbreviated as N-Boc-protected aminopropanol derivative, serves as a critical intermediate in the synthesis of complex molecules. Its carbamate and tert-butyl functionalities make it a valuable building block for drug discovery, particularly in the development of protease inhibitors and kinase modulators.

The growing interest in tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate aligns with the broader trends in green chemistry and sustainable synthesis. Researchers are increasingly exploring eco-friendly methods to produce such intermediates, reducing reliance on hazardous reagents. A frequently searched question in academic circles is: "How can tert-butyl carbamates be synthesized under mild conditions?" This reflects the demand for innovative protocols that minimize environmental impact while maintaining high yields.

From a structural perspective, the compound's amino and hydroxypropyl moieties offer multiple sites for functionalization, enabling diverse derivatization pathways. Its phenylcarbamate segment contributes to enhanced stability, a feature often highlighted in discussions about prodrug design and targeted drug delivery. Recent publications have emphasized its role in optimizing pharmacokinetic properties, addressing another common query: "What are the advantages of carbamate-protected intermediates in medicinal chemistry?"

Analytical characterization of CAS No. 2229322-09-0 typically involves advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm the compound's purity and stereochemical configuration—crucial for applications requiring chiral specificity. The rise of AI-assisted molecular modeling has further accelerated research, with platforms predicting optimal reaction conditions for its synthesis.

In industrial settings, scalability remains a key challenge for tert-butyl N-2-(2-amino-3-hydroxypropyl)phenylcarbamate production. Manufacturers are investing in continuous flow chemistry systems to address this, a topic trending in process chemistry forums. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) has expanded its utility in bioconjugation strategies, meeting the demand for novel antibody-drug conjugates (ADCs).

Regulatory compliance and quality control standards for this compound adhere to ICH guidelines, ensuring its suitability for preclinical studies. As the pharmaceutical industry shifts toward fragment-based drug discovery, the relevance of such Boc-protected intermediates continues to grow. Future research may explore its potential in covalent inhibitor development or as a scaffold for macrocyclic compounds, areas currently dominating scientific literature.

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